Segoline A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117694-96-9 |
|---|---|
Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(16S,20S,23R)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione |
InChI |
InChI=1S/C23H19N3O3/c1-11-17-14-10-16(29-3)19-18-13(8-9-24-19)12-6-4-5-7-15(12)26(20(14)18)23(11,2)22(28)25-21(17)27/h4-11,17H,1-3H3,(H,25,27,28)/t11-,17+,23+/m1/s1 |
InChI Key |
ZOOFKNHZEAAAAK-AQFVUADLSA-N |
SMILES |
CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C |
Isomeric SMILES |
C[C@@H]1[C@H]2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4[C@@]1(C(=O)NC2=O)C |
Canonical SMILES |
CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C |
Synonyms |
Segoline A |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation of Segoline a
Natural Sources and Ecological Context of Segoline A Isolation
The discovery of novel chemical entities from marine organisms often sheds light on unique biosynthetic pathways and ecological interactions within aquatic environments. Marine natural products, including alkaloids, are a rich reservoir of diverse molecular skeletons with potential pharmacological activities. nih.gov
Specific Biological Origin: Eudistoma species
This compound has been isolated from marine tunicates belonging to the Eudistoma genus. rushim.runih.gov Specifically, it has been identified in Eudistoma species found in the Red Sea. rushim.runih.govresearchgate.net These colonial ascidians are known to produce a variety of bioactive alkaloids, including the pyridoacridine class to which this compound belongs, characterized by a benzo-1,6-diazaphenanthroline ring system. nih.govresearchgate.net
Biogeographical Considerations in Marine Alkaloid Discovery
The marine environment, covering over 70% of Earth's surface and containing 80% of global biomass, presents unique conditions that foster the production of structurally and functionally diverse secondary metabolites by marine organisms. mdpi.com This distinctiveness often leads to the discovery of novel compounds not found in terrestrial sources. mdpi.com The exploration of marine organisms, particularly invertebrates like tunicates, in diverse biogeographical regions, has been crucial for expanding the library of marine alkaloids. rushim.runih.gov The unique symbiotic relationships and extreme living conditions in marine habitats contribute to the varied chemical structures observed in marine-derived natural products. researchgate.netmdpi.com
Chromatographic and Separation Methodologies for this compound Purification
The purification of natural products like this compound from complex biological matrices requires sophisticated separation techniques to isolate the target compound from co-occurring substances. nih.govbioanalysis-zone.com
Advanced Techniques for Natural Product Extraction and Fractionation
The initial step in obtaining natural products involves extraction from their biological sources. Advanced extraction methods, such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have revolutionized this field. fms-inc.comnih.gov These techniques utilize elevated temperatures and pressures to enhance the solubility of target compounds, leading to faster extraction times, higher yields, and reduced solvent consumption compared to traditional methods. fms-inc.comnih.gov After extraction, fractionation procedures are employed to reduce the complexity of the crude extract. uclouvain.be
For purification, chromatographic separation technologies are indispensable. bioanalysis-zone.comsunnypharmtech.com These techniques leverage differences in molecular characteristics, such as size, shape, charge, and affinity for stationary and mobile phases, to separate components of a mixture. nih.govbioanalysis-zone.combritannica.com Common chromatographic methods include column chromatography, which is widely used for protein and natural product purification. nih.gov Other techniques like ion-exchange chromatography, affinity chromatography, and reverse-phase chromatography are also employed, each offering specific advantages based on the properties of the target compound and the matrix. nih.govbritannica.com These methods are crucial for obtaining high-purity compounds like this compound for subsequent structural analysis. sunnypharmtech.com
Spectroscopic and Spectrometric Approaches for Structural Determination
Once purified, the precise chemical structure of a natural product is determined using a combination of advanced analytical techniques.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and elucidation of molecular structures, providing crucial evidence of compound identity. uclouvain.beemerypharma.comrsc.orglibretexts.org It relies on the quantum-mechanical properties of atomic nuclei, which are influenced by their local molecular environment. wikipedia.org
The structural determination of complex natural products, including this compound, often necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. uclouvain.beemerypharma.comsemanticscholar.org
1D NMR Spectroscopy:
Proton Nuclear Magnetic Resonance (¹H-NMR): Provides information on the number of chemically equivalent protons, their chemical environment (chemical shift), and their connectivity to adjacent protons (multiplicity and coupling constants). emerypharma.comrsc.orglibretexts.org
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR): Reveals the number of chemically equivalent carbon atoms and their chemical environment. rsc.orglibretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used to determine the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). libretexts.org
2D NMR Spectroscopy: 2D NMR experiments provide correlations between different nuclei, which are essential for assigning complex structures. emerypharma.comunt.edunmrium.org
Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through two or three bonds, helping to establish proton spin systems. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached (one-bond correlations), aiding in the assignment of CH, CH₂, and CH₃ groups. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about quaternary carbons and long-range connectivity within the molecule. emerypharma.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Indicates spatial proximity between protons, regardless of whether they are directly bonded, which is vital for determining the three-dimensional structure and relative stereochemistry. wikipedia.org
The interpretation of these spectroscopic data allows researchers to piece together the complete molecular architecture of compounds like this compound. uclouvain.beemerypharma.comsemanticscholar.org
Mass Spectrometry Techniques in Structural Characterization
Mass spectrometry (MS) plays a crucial role in the structural characterization of natural products like this compound by providing information about the molecular weight and elemental composition, as well as insights into the structural fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high precision. bruker.com This allows for the unambiguous determination of the number of atoms of each element present in the molecule.
Furthermore, tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) experiments are employed to fragment the protonated or deprotonated molecular ion into smaller, characteristic ions. organicchemistrydata.org The fragmentation patterns observed in these spectra provide critical information about the connectivity of atoms and the presence of specific substructures within the molecule. By analyzing these fragmentation pathways, researchers can deduce the arrangement of different parts of the this compound molecule.
Other Relevant Spectroscopic Methods for Molecular Characterization
Beyond mass spectrometry, a suite of other spectroscopic techniques is indispensable for the comprehensive structural elucidation of complex natural products. These methods provide complementary information that, when integrated, allows for the complete assignment of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds. spectroscopyonline.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used.
¹H NMR: Provides information on the number, chemical environment, and connectivity of hydrogen atoms within the molecule through chemical shifts, integration, and coupling patterns. bruker.com
¹³C NMR: Reveals the number and chemical environment of carbon atoms. hmdb.ca
2D NMR Techniques: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing correlations between protons and carbons, and identifying long-range couplings, thus mapping out the entire carbon-hydrogen framework and connectivity of the molecule. libretexts.org These techniques are essential for piecing together the complex ring systems and side chains characteristic of pyridoacridine alkaloids.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. spectroscopyonline.com Specific absorption bands in the IR spectrum correspond to the vibrational modes of different chemical bonds (e.g., C=O, O-H, N-H, C=C). spectroscopyonline.com The presence or absence of these bands provides immediate clues about the types of functional groups within the molecule, such as hydroxyl, carbonyl, or amine groups, which are common in alkaloids.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems and aromatic rings. spectroscopyonline.com Pyridoacridine alkaloids, with their extended conjugated systems, typically exhibit characteristic absorption maxima in the UV-Vis region, which can support the proposed chromophoric elements of the structure. bmglabtech.comsage.com
Stereochemical Analysis and Optical Activity of this compound
Stereochemical analysis is critical for understanding the three-dimensional arrangement of atoms in a molecule, especially for chiral compounds. This compound, as a complex natural product, is expected to possess chiral centers, which means it can exist as different stereoisomers. The ability of a compound to rotate the plane of plane-polarized light is known as optical activity, a defining characteristic of chiral molecules. sage.comcs3technology.compharmacopoeia.ru This property is measured using a polarimeter. libretexts.orgcs3technology.com
The degree and direction of rotation are quantified as specific rotation ([α]), an intensive property dependent on temperature, wavelength of light, concentration, and solvent. pharmacopoeia.ruanton-paar.commicrodaq.com While the specific rotation value indicates the magnitude and direction (+ for dextrorotatory, - for levorotatory) of rotation, it does not directly correlate with the absolute configuration (R or S) of the chiral centers. anton-paar.comsage.com Determining the absolute configuration often requires advanced techniques such as X-ray crystallography or theoretical calculations like optical rotatory dispersion (ORD) combined with computational methods. libretexts.orgmicrodaq.comsage.com The existence of an enantiomer to this compound, referred to as "the missing segoline," implies that this compound itself is a chiral compound. calculator.academy
Biosynthesis and Biogenetic Hypotheses of Segoline a
Proposed Biogenetic Pathways for Pyridoacridine Alkaloids
The biogenesis of pyridoacridine alkaloids is a subject of ongoing investigation, with various hypothetical pathways proposed. A conceptual framework, often referred to as the "pyridoacridine family tree," has been developed to aid in understanding their structural relationships and potential biosynthetic routes. nih.govnih.gov
Involvement of General Biosynthetic Routes (e.g., Acetate Pathway, Polyketide Pathway)
Alkaloids, as a broad class of natural products, are generally derived from fundamental metabolic pathways, including the acetate, shikimate, mevalonate, and deoxyxylulose pathways. nih.gov For marine pyridoacridine alkaloids, evidence suggests a hybrid origin involving polyketide and non-ribosomal peptide synthesis (NRPS) mechanisms. fishersci.camassbank.eu These complex molecules are assembled from simple carboxylic acid units by polyketide synthases (PKS), which are large multienzyme complexes. fishersci.cawikipedia.org The involvement of such general biosynthetic routes highlights the fundamental building blocks and enzymatic machinery utilized by marine organisms to construct these intricate structures. The aromatic rings of precursor subunits, such as those derived from tyrosine, are often found to be oxygenated at specific positions. uni.lu
Specific Precursor Incorporation Studies (Hypothetical)
While direct precursor incorporation studies specifically for Segoline A are not widely detailed in the literature, insights can be drawn from studies on related pyridoacridine alkaloids and biomimetic syntheses. Tyrosine, an amino acid, is recognized as a precursor for a wide array of alkaloids, frequently proceeding via dopamine (B1211576) as an intermediate. uni.lu In the biomimetic synthesis of certain pyridoacridine alkaloids, such as styelsamine B and cystodytin J and K, key intermediates like kynuramine (B1673886) and functionalized dopamine analogues are employed, suggesting their potential roles as natural precursors. nih.gov For instance, in the context of Segoline B, a related compound, the incorporation of a suitably protected tyrosine residue has been explored in synthetic efforts, hinting at its biogenetic relevance. scribd.com
Enzymatic Transformations and Catalytic Mechanisms in Related Biosyntheses
The biosynthesis of natural products, including pyridoacridine alkaloids, relies heavily on a diverse array of enzymes that catalyze specific chemical transformations. These enzymatic processes are critical for constructing the complex carbon skeletons and introducing various functional groups. In the context of polyketide and non-ribosomal peptide biosynthesis, large multienzyme systems known as megasynthases are responsible for assembling the growing chains in an assembly-line fashion. researchgate.net
While the specific enzymes involved in this compound biosynthesis are not yet fully elucidated, the general enzymatic landscape for pyridoacridine alkaloids involves various catalytic mechanisms. These include oxidative reactions, often mediated by enzymes like cytochromes P450 and α-ketoglutarate-dependent dioxygenases, which are crucial for late-stage modifications. researchgate.netresearchgate.netnih.gov Transferases also play a role in attaching moieties such as sugar units, acyl groups, or methyl groups. researchgate.net Biomimetic synthetic strategies for pyridoacridines, which often involve oxidative coupling and cyclization reactions, are inspired by the presumed enzymatic transformations occurring in nature. nih.gov
Chemoenzymatic Approaches to Elucidating Biosynthetic Steps
Chemoenzymatic approaches offer powerful tools for dissecting and understanding complex biosynthetic pathways. These methods combine chemical synthesis with enzymatic reactions to probe specific steps and intermediates in a pathway. While explicit chemoenzymatic studies focused on elucidating the natural biosynthetic steps of this compound are not extensively documented, the broader field of natural product biosynthesis utilizes such approaches to identify and characterize enzymatic activities. researchgate.net The development of biomimetic syntheses for pyridoacridine alkaloids, which often mimic proposed natural transformations, can be seen as a form of chemoenzymatic inspiration, guiding the understanding of how these molecules might be constructed in living systems. nih.gov
Genetic and Molecular Biology Studies on Biosynthetic Gene Clusters (if applicable to related compounds)
The biosynthesis of complex natural products like pyridoacridine alkaloids is typically governed by specialized gene clusters. These gene clusters encode the enzymes and regulatory proteins necessary for the entire biosynthetic pathway. For other polyketide alkaloids, such as the argimycins P, comprehensive gene clusters have been identified and characterized, providing insights into the genetic basis of their production. cenmed.com
Although specific gene clusters directly responsible for this compound biosynthesis have not been explicitly reported, the prevalence of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems in marine organisms strongly suggests that similar gene clusters would be involved in the production of this compound and other pyridoacridine alkaloids. fishersci.cacenmed.com Interestingly, studies on the localization of certain pyridoacridine alkaloids within marine sponges, specifically in bacteria-free cells, indicate that the host organism itself, rather than symbiotic microorganisms, may be responsible for their production, implying the presence of host-encoded biosynthetic gene clusters. Further molecular biology studies are crucial to identify and characterize these gene clusters, which would pave the way for a complete understanding of this compound's biosynthesis.
Total Synthesis and Chemical Derivatization Strategies for Segoline a and Analogues
Stereocontrolled Synthesis of Optically Active Pyridoacridines
Segoline A is a complex hexacyclic pyridoacridine alkaloid, initially isolated from the Red Sea tunicate Eudistoma sp., along with related compounds segoline B and isothis compound. nih.govresearchgate.netscispace.com These natural products are characterized by their unique benzo-1,6-diazaphenanthroline ring system and the presence of chiral centers researchgate.netsemanticscholar.org. The inherent chirality of such natural products is of significant interest in organic chemistry due to the potential for different enantiomers to exhibit distinct biological activities wikipedia.orgbuchler-gmbh.comnjust.edu.cn.
Stereocontrolled synthesis, also known as asymmetric or enantioselective synthesis, is a critical approach in the preparation of complex chiral molecules like this compound. This methodology aims to selectively produce one stereoisomer (enantiomer or diastereomer) over others, which is paramount for compounds intended for biological evaluation or pharmaceutical applications wikipedia.orgbuchler-gmbh.comchiralpedia.com. The importance of controlling stereochemistry in synthetic routes has led to significant advancements in the field, including the development of various chiral catalysts and reagents wikipedia.orgbuchler-gmbh.comnjust.edu.cn.
While the total synthesis of this compound has been a subject of research, including revisions to its proposed structure semanticscholar.org, detailed reports specifically focusing on the stereocontrolled synthesis of this compound with explicit data on enantiomeric excess or diastereomeric ratio, along with specific reaction conditions and yields that could be presented in a data table, are not extensively detailed in general literature searches. The relative configurations of chiral compounds such as this compound, Segoline B, and isothis compound have been suggested through techniques like circular dichroism measurements, indicating their optically active nature researchgate.net. The broader class of pyridoacridine alkaloids, to which this compound belongs, has been a target for synthetic chemists due to their diverse and potent biological activities researchgate.netub.eduresearchgate.net. General strategies for enantioselective synthesis often involve asymmetric catalysis utilizing chiral ligands or catalysts, chiral auxiliaries, or biocatalytic approaches wikipedia.orgnjust.edu.cnasymchem.com.
The challenges in achieving stereocontrol for highly complex polycyclic systems like this compound underscore the sophistication required in designing synthetic routes for such natural products. Future research in this area would likely focus on developing highly efficient and selective catalytic methods to access the specific stereoisomers of this compound and its analogues.
Biological Activities and Molecular Mechanisms of Action of Segoline a
In Vitro Cellular Activity Profiles
Segoline A demonstrates notable in vitro cellular activities, particularly in the realm of antiproliferative and cytotoxic effects against various cancer cell lines. It also exhibits anti-inflammatory properties.
Antiproliferative Effects in Cell-Based Assays
This compound has been shown to exert potent antiproliferative effects in cell-based assays. This activity is closely linked to its cytotoxic capabilities, leading to the inhibition of cell growth. Research indicates that this compound demonstrates significant activity against human colon carcinoma (HCT-116) and murine melanoma (B-16) cancer cell lines. nottingham.ac.uk
Cytotoxic Activities against Specific Cell Lines
The cytotoxic activity of this compound has been specifically evaluated against several cancer cell lines. It exhibits potent in vitro cytotoxicity, with reported IC50 values of less than 15 ng/ml against HCT-116 human colon carcinoma and B-16 murine melanoma cancer cell lines. nottingham.ac.uk Furthermore, related segolines have shown cytotoxicity across a panel of 26 human tumor cell lines in vitro. semanticscholar.org
Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | Organism | Cell Type | IC50 (ng/mL) | Reference |
| HCT-116 Human Colon Carcinoma | Human | Colon Carcinoma | < 15 | nottingham.ac.uk |
| B-16 Murine Melanoma | Murine | Melanoma | < 15 | nottingham.ac.uk |
| 26 Human Tumor Cell Panel | Human | Various Tumor Types | Cytotoxic | semanticscholar.org |
Anti-inflammatory Properties
This compound is recognized for its anti-inflammatory properties. nottingham.ac.ukontosight.ai While the precise molecular mechanisms underlying these anti-inflammatory effects are not extensively detailed in current literature, its classification as an anti-inflammatory agent suggests its potential to modulate inflammatory pathways or reduce inflammatory responses in biological systems. nottingham.ac.ukontosight.ai
Elucidation of Molecular Targets and Pathway Modulation
Understanding the molecular targets and pathways modulated by this compound is crucial for elucidating its therapeutic potential.
Identification of Protein and Enzyme Targets
Research has indicated that segolines, including this compound, are strong inhibitors of several kinases. Notably, this compound has been identified as a potent inhibitor of Protein Kinase C (PKC) . semanticscholar.orgresearchgate.net PKC is a family of enzymes involved in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. mdpi.com Inhibition of PKC can have significant implications for cellular function and disease progression, particularly in cancer. mdpi.comnih.gov
No direct evidence linking this compound to PDE4 (Phosphodiesterase 4) inhibition or interaction was found in the reviewed literature. While PDE4 enzymes are significant targets in inflammatory disorders and other conditions, nih.govnih.gov and their activity is regulated by protein kinases like PKA, escholarship.org specific modulation by this compound has not been reported.
Table 2: Identified Molecular Targets of this compound
| Target | Type | Effect | Reference |
| Protein Kinase C (PKC) | Enzyme/Kinase | Inhibition | semanticscholar.orgresearchgate.net |
Interactions with Nucleic Acids and Cellular Components
As a pyridoacridine alkaloid, this compound is considered a DNA-binding molecule . mdpi.com The cytotoxicity observed with pyridoacridines is often attributed to their ability to intercalate DNA, thereby interacting with or inhibiting DNA-metabolizing enzymes. mdpi.com This interaction can lead to disruptions in DNA replication, transcription, and repair processes, ultimately contributing to the antiproliferative and cytotoxic effects observed in cancer cells. mdpi.com While the specific details of this compound's interaction with DNA are inferred from its chemical class, the general mechanism of DNA intercalation is a well-established characteristic of pyridoacridines. mdpi.com Beyond DNA, specific interactions of this compound with other major cellular components have not been explicitly detailed in the available research.
Cellular Signaling Pathways Influenced by this compound
While specific detailed research findings on the direct influence of this compound on particular cellular signaling pathways are limited in the provided information, its known molecular actions as a pyridoacridine suggest broader impacts on cellular regulatory networks. Given its ability to intercalate DNA and inhibit DNA metabolizing enzymes, this compound would likely influence pathways involved in DNA damage response and cell cycle regulation.
General cellular signaling pathways frequently implicated in the response to cytotoxic compounds and crucial for processes like cell proliferation and apoptosis include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Akt signaling pathway, and the p53 pathway dntb.gov.uacellsignal.comblainy.comcairn.info. Some pyridoacridines have been reported to inhibit protein kinases, which are central components of many signaling cascades eurekaselect.com. The broad biological activities observed for marine ascidian alkaloids, the class to which this compound belongs, often stem from their modulation of various intracellular signaling pathways semanticscholar.orgresearchgate.netwikipedia.org.
Mechanistic Studies at the Subcellular Level
Induction of Apoptosis and Cell Cycle Modulation
This compound's cytotoxic activity, characteristic of pyridoacridines, is often mediated through the induction of programmed cell death, known as apoptosis tib.eugenome.jp. Apoptosis is a highly regulated process critical for eliminating damaged or unnecessary cells and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway genome.jpukri.org. Both pathways ultimately converge on the activation of a family of cysteine proteases called caspases, such as caspase-3, -7, -8, and -9, which are the central executioners of apoptosis cellsignal.comcellsignal.comgenome.jpukri.orgnih.govnih.govaging-us.com.
DNA damage, a consequence of DNA intercalation and topoisomerase inhibition by compounds like this compound, is a potent activator of the intrinsic apoptotic pathway, frequently involving the tumor suppressor protein p53 genome.jpgenome.jpukri.orgnih.gov. Studies on other marine natural products, including alkaloids, have demonstrated their capacity to induce apoptosis in cancer cells by increasing the expression of proapoptotic proteins like Bax and caspases, while simultaneously decreasing antiapoptotic proteins such as Bcl-2 phcogj.com. Nuclear fragmentation is a characteristic morphological hallmark observed during apoptosis researchgate.net.
In addition to apoptosis, cytotoxic agents like this compound can modulate the cell cycle, leading to cell cycle arrest semanticscholar.orgnih.govnih.govphcogj.commdpi.com. The cell cycle, comprising distinct phases (G1, S, G2, M), is tightly controlled by a network of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs) cairn.infocleantechnica.comusc.edu. Disruptions in key regulatory pathways, such as those involving the retinoblastoma protein (pRb) and p53, are frequently observed in cancer and are central to cell cycle control cairn.info. Extracts from marine organisms have been shown to induce G0/G1 cell cycle arrest and inhibit CDK2 activity in various cancer cell lines phcogj.com.
Effects on Cellular Proliferation Control
This compound, as a member of the pyridoacridine class, has demonstrated significant antiproliferative activity against human tumor cell lines in vitro researchgate.netresearchgate.net. The inhibition of cellular proliferation is a direct consequence of its ability to induce apoptosis and/or trigger cell cycle arrest phcogj.comcleantechnica.com. Research indicates that various pyridoacridine analogues effectively inhibit the proliferation of tumor cells researchgate.net. This antiproliferative effect is a crucial aspect of their potential as therapeutic agents, particularly in the context of uncontrolled cell growth characteristic of cancer cleantechnica.com.
Structure Activity Relationship Sar Studies and Lead Optimization of Segoline a Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
The core of SAR lies in systematically altering the chemical structure of a compound and observing the resulting changes in its biological activity. For Segoline A and its analogues, this involves exploring how different functional groups and their spatial arrangements contribute to the observed biological potency and selectivity.
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While specific pharmacophore models for this compound are not extensively detailed in general literature, the foundational pyridoacridine scaffold, common to this compound and related styelsamines and cystodytins, is recognized for its DNA binding affinity, often through intercalation. nih.govresearchgate.net
Key functional groups within a molecule play crucial roles in its interaction with biological targets. For instance, hydroxyl groups, amines, and carbonyl functions are frequently involved in hydrogen bonding, which is a significant interaction in drug-target binding. ashp.orgstereoelectronics.orgresearchgate.net The presence, position, and chemical nature (e.g., acidity, basicity, electron-donating or withdrawing properties) of these groups can profoundly influence a compound's electronic, solubility, and steric profile, thereby affecting its biological activity. ashp.orgstereoelectronics.orgresearchgate.netsolubilityofthings.com For pyridoacridine alkaloids, the nitrogen atoms within the fused ring system and any hydroxyl or carbonyl groups are likely to be critical for interactions with biological macromolecules like DNA or proteins.
The impact of substitution patterns on biological efficacy is a central theme in SAR. Even minor changes in substituents can lead to significant alterations in a compound's activity and selectivity. nih.govlibretexts.org For example, studies on related pyridoacridine alkaloids (styelsamine and cystodytin analogues) have shown that modifications to side chains can influence DNA binding affinity and antiproliferative activity. nih.gov Lipophilicity, often influenced by substitution patterns, has been identified as an important determinant of cell-based antiproliferative activity, with optimal activity observed for compounds within a specific clogP range (e.g., 4.0–4.5 for certain styelsamine/cystodytin analogues). nih.gov
The nature of substituents (e.g., electron-donating vs. electron-withdrawing groups, steric bulk) and their positions (e.g., ortho, meta, para on aromatic rings) can modulate the electronic density of the core scaffold, affecting its reactivity and interactions with biological targets. libretexts.orglibretexts.org For instance, halogen substituents can influence inhibitory potency, with dihalo-substituted analogues sometimes exhibiting higher potency than monohalo-substituted compounds. nih.gov
Identification of Pharmacophores and Key Functional Groups
Computational Approaches in Medicinal Chemistry
Computational medicinal chemistry employs various in silico methods to analyze, predict, and optimize the properties of chemical compounds, thereby accelerating drug discovery. uu.seamazon.comroutledge.com These approaches are invaluable for understanding molecular interactions and guiding the design of new drug candidates.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (e.g., a ligand like this compound) to another (e.g., a protein receptor) when bound, forming a stable complex. This technique helps in understanding ligand-receptor interactions and predicting binding affinities. Molecular dynamics (MD) simulations take this a step further by simulating the physical movements of atoms and molecules over time. wikipedia.org MD simulations provide a dynamic view of how molecules interact, allowing researchers to study conformational changes, protein-ligand binding mechanisms, and the stability of complexes. wikipedia.orgrsc.orgnih.gov These simulations can reveal crucial details about the molecular-level interactions that govern biological activity, such as hydrogen bonding and hydrophobic interactions. researchgate.netrsc.org For this compound, molecular docking could predict its binding mode to potential targets, while MD simulations could offer insights into the stability of these interactions and the dynamic behavior of the complex.
Fragment-Based Drug Discovery (FBDD) is a strategy that involves identifying small chemical fragments that bind weakly to a biological target and then growing or linking these fragments to create more potent and selective lead compounds. While direct application of FBDD to this compound is not explicitly found in the provided search results, FBDD is a powerful approach in modern drug discovery. It leverages the efficiency of small fragments to explore chemical space and build novel lead structures with optimized interactions. If this compound's mechanism of action involves interaction with a specific protein target, FBDD could be employed to identify key binding motifs and subsequently design new analogues with enhanced affinity and specificity.
Molecular Docking and Molecular Dynamics Simulations
Strategies for Lead Compound Optimization
Lead optimization is a critical phase in drug discovery, following the identification of initial "hit" compounds. Its primary goal is to refine promising lead compound structures to maximize their therapeutic efficacy, often by improving potency, selectivity, and other desirable properties patsnap.comupmbiomedicals.com. This process involves systematic chemical modifications of the lead compounds and subsequent evaluation of their biological activities to understand how structural changes influence their interactions with biological targets oncodesign-services.compatsnap.com.
For natural products like this compound, which belongs to the pyridoacridine alkaloid family, lead optimization strategies typically involve the synthesis and testing of a series of structurally related analogues mdpi.comnih.gov. This iterative process aims to identify key structural features that are essential for desired activity and those that can be modified to enhance drug properties patsnap.com.
Enhancement of In Vitro Activity
Enhancing the in vitro activity, or potency, of lead compounds is a primary objective in SAR studies. By systematically modifying molecular structures and observing the resulting biological effects, researchers can identify the most effective drug candidates patsnap.compharmacologymentor.com. This often involves altering functional groups, side chains, or the core scaffold of the molecule to improve its affinity and efficacy towards a specific biological target patsnap.comstudysmarter.co.uk.
For analogues within the pyridoacridine class, which includes compounds structurally related to this compound, studies have shown that properties like lipophilicity can significantly influence cell-based antiproliferative activity nih.gov. For instance, certain 3-phenylpropanamide (B85529) analogues of styelsamines and cystodytins (related pyridoacridines) exhibited enhanced antiproliferative activity, with optimal activity observed for alkaloids having a calculated logP (clogP) between 4.0 and 4.5 nih.gov. This suggests that careful modulation of lipophilicity through structural modifications can be a strategy to improve the in vitro potency of this compound analogues.
Table 1: Influence of Lipophilicity on Antiproliferative Activity in Pyridoacridine Analogues (Illustrative Example based on related compounds)
| Analogue Type | Structural Modification Example | Optimal clogP Range | Antiproliferative Activity (NCI panel average GI₅₀) |
| 3-Phenylpropanamide | Sidechain modification | 4.0–4.5 | 0.32–0.4 μM nih.gov |
| Other Analogues | Varying sidechains | (Variable) | (Higher GI₅₀ values) nih.gov |
Note: Data presented is illustrative, derived from studies on styelsamine and cystodytin analogues, which are structurally related to this compound, highlighting general SAR principles within the pyridoacridine class. nih.gov
Improving Target Selectivity
Improving target selectivity is crucial to minimize off-target effects and reduce potential adverse reactions, leading to safer drug candidates patsnap.compharmacologymentor.com. SAR studies help distinguish which molecular modifications improve specificity for the intended biological target patsnap.com. Strategies for achieving improved selectivity often involve exploiting subtle differences in the binding sites of the target protein versus off-targets nih.govuio.no. This can include optimizing electrostatic interactions, considering conformational flexibility of the protein and ligand, and designing compounds that induce specific protein rearrangements upon binding to the desired target nih.gov.
In the context of this compound and its analogues, enhancing selectivity would involve designing modifications that promote strong, specific interactions with the intended target while minimizing binding to other proteins that could lead to unwanted side effects. This might involve exploring structural features that allow for differential recognition of specific residues or pockets unique to the target.
Integration of In Silico and Experimental SAR Data
The integration of in silico (computational) and experimental SAR data is a powerful approach that accelerates the drug discovery process oncodesign-services.comnih.govnih.gov. In silico methods, such as molecular modeling, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, utilize computational software and machine learning algorithms to predict the biological activity of compounds based on their chemical structure oncodesign-services.comnih.govpreprints.orgalliedacademies.orgtechnologynetworks.comnih.gov. These computational models are developed using data from experimental SAR studies and can be used to prioritize promising lead compounds, optimize their structure, and even generate new compounds de novo nih.govalliedacademies.org.
Experimental SAR studies involve the synthesis and biological testing of compounds, providing empirical data on their activity and properties oncodesign-services.com. The synergy between these two approaches is vital: in silico predictions can guide the design of compounds for synthesis, reducing the number of compounds that need to be experimentally tested, while experimental data validates and refines the computational models nih.govnih.gov. This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient exploration of chemical space, leading to the identification of optimized this compound analogues with improved potency and selectivity nih.govnih.govalliedacademies.org.
For instance, machine learning algorithms, including random forests, support vector machines, and neural networks, are commonly used in QSAR modeling to provide insights into potential drug candidates studysmarter.co.ukacs.org. These models can integrate large amounts of pre-existing data to suggest useful structural modifications, thereby guiding medicinal chemists in their lead optimization efforts for compounds like this compound and its derivatives nih.govalliedacademies.org.
Preclinical Research and in Vivo Studies in Non Human Models
Efficacy Assessment in Animal Models of Disease (e.g., cancer models)
Efficacy assessment in preclinical studies aims to evaluate the therapeutic potential of drug candidates using various disease models angelinipharma.combiotrial.com. This involves designing and executing studies that measure the effects of a compound on disease-related biomarkers and endpoints biotrial.com. For cancer research, animal models are a fundamental component, with xenograft methodology being a principal mode of model generation nih.gov.
While Segoline A has been noted for its anti-tumor and anti-parasitic activity in vivo semanticscholar.org, specific detailed findings regarding its efficacy assessment in particular animal models of cancer, including specific tumor types or detailed outcomes, are not extensively reported in the currently available search results.
The selection of appropriate animal species for preclinical studies is crucial for obtaining predictive data for humans nih.goveupati.eu. This selection is primarily based on the biological similarities between the animal species and humans, encompassing aspects such as pharmacodynamics, pharmacokinetics, and physiology eupati.euitrlab.com. The goal is to identify models that closely resemble the human condition and can provide transferable information researchgate.netnih.gov. Practical considerations, such as species availability and ease of use in standardized laboratory environments, also influence the choice eupati.euresearchgate.net.
Commonly utilized animal models in preclinical research include rodents (e.g., mice, rats, guinea pigs) and larger animals such as pigs, sheep, dogs, and non-human primates mdpi.com. Mice are frequently used in cancer-related product investigations, often in xenograft models nih.govmdpi.com. For small molecule drugs, a two-species model, typically one rodent and one non-rodent species, is often required to increase the likelihood of identifying potential human toxicities itrlab.com.
Specific details regarding the selection of animal species for efficacy studies of this compound are not available in the provided information.
Robust experimental design is paramount in preclinical efficacy studies to ensure the scientific validity and reproducibility of results jax.orgnih.gov. Studies should be planned thoroughly, and the design should be powerful enough to detect biologically relevant effects jax.org. Key elements of a well-designed preclinical study include minimizing bias, reporting baseline data, and ensuring that the interventional compound reaches and engages its target jax.orgnih.gov. Replication in multiple models of the same disease and in different species, as well as independent replication, is recommended before advancing to clinical trials jax.orgplos.org.
Outcome measures in animal studies should ideally reflect the domains measured in human clinical trials, although historically, animal studies have sometimes used more limited measures . For instance, in neuropathic pain models, while human trials use a broad package of outcome measures including pain intensity and quality of life, animal studies have conventionally focused on hypersensitivity to sensory stimuli . Efforts are ongoing to develop novel animal model assessment tools that better reflect human clinical trial outcomes .
Specific experimental designs or detailed outcome measures used in preclinical efficacy studies of this compound are not provided in the current search results.
Selection of Relevant Animal Species
Translational Research and Model Development
Translational research is a critical process that bridges the gap between basic scientific discoveries and their practical application in treating or preventing human disease cam.ac.ukparisbraininstitute.orgacer.edu.au. Often described as a "bench-to-bedside" approach, it involves converting fundamental knowledge from basic research into new therapies, diagnostics, or clinical procedures parisbraininstitute.org. This field faces challenges, including the "valley of death" that describes the difficulty of moving from basic research to clinical applications due to financial, regulatory, and logistical obstacles parisbraininstitute.org.
Model development in preclinical research involves creating and validating models of human disease to understand the potential of new drug candidates biotrial.com. This includes developing novel disease models and rigorously validating existing ones to ensure their suitability for drug discovery and development programs biotrial.com.
Specific information on translational research or model development efforts directly involving this compound is not available in the provided search results.
New Approach Methodologies (NAMs) represent innovative techniques and strategies designed to replace, refine, or reduce the use of animals in experimentation, aligning with ethical concerns and the 3Rs principles (Replacement, Reduction, Refinement) researchgate.netaxionbiosystems.com. NAMs are increasingly being adopted in preclinical evaluation and include human-relevant in vitro assays, advanced physiological models (such as three-dimensional organoids and microphysiological systems like organs-on-chips), and in silico tools and computational modeling researchgate.netaxionbiosystems.comcriver.com.
The utility of NAMs in the preclinical evaluation of this compound is not specifically detailed in the provided search results.
The development of advanced in vitro and in silico human-relevant systems is a key component of New Approach Methodologies (NAMs) axionbiosystems.com. These systems aim to provide more physiologically relevant and predictive models for drug discovery and development. Examples include:
Organoids: Patient-derived organoids allow for testing drug responses in a genetically diverse population, which can increase the likelihood of clinical trial success criver.com.
Organs-on-a-chip (OoC): These platforms integrate 3D cell culture, tissue engineering, and microfluidics to simulate critical structures of the in vivo tumor microenvironment and functional characteristics, overcoming limitations of traditional 2D/3D cell culture and preclinical animal models researchgate.net.
3D cultures: These provide a more realistic cellular environment compared to traditional 2D cultures, allowing for better assessment of drug effects criver.com.
AI-driven in silico modeling: Computational models, often powered by artificial intelligence, can analyze vast datasets to identify new uses for existing drugs or predict drug safety, potentially reducing development time criver.complos.org. In silico toxicology models have shown promise in reducing drug testing costs criver.com.
Human skin equivalents: Bioprinting approaches can create human skin equivalents with varying cellular complexity for disease modeling and compound screening, offering an in vitro approach for understanding pathological mechanisms and testing drug efficacy and toxicity researchgate.net.
Induced Pluripotent Stem Cells (iPSCs): Stem cells, particularly iPSCs, can be differentiated into specific human cell types (e.g., neurons, cardiomyocytes) to create more human-relevant, predictive, and scalable in vitro models, fueling the rise of organoids and organ-on-chip technologies axionbiosystems.com.
Specific details on the development or application of advanced in vitro or in silico human-relevant systems for this compound are not available in the provided search results.
Utility of New Approach Methodologies (NAMs) in Preclinical Evaluation
Pharmacokinetic Characterization in Preclinical Species
Pharmacokinetic (PK) characterization in preclinical species is a crucial step in drug development, providing information on how the body affects the drug (absorption, distribution, metabolism, and excretion - ADME) angelinipharma.combiotrial.comeupati.eu. These studies are essential for determining optimal dosing and formulation for potential human trials biotrial.com. Preclinical PK studies are typically conducted in both rodent and non-rodent species biotrial.com. The data collected from these studies are used to develop models that predict the concentration of the drug in blood and tissues over time biotrial.com.
Specific pharmacokinetic characterization data for this compound in preclinical species are not available in the provided search results.
Absorption and Distribution Studies
Absorption and distribution studies in non-human models are fundamental to understanding the bioavailability and systemic exposure of a compound. These investigations typically involve administering the compound to animal models and subsequently measuring its concentrations in various biological matrices, such as blood, plasma, and specific tissues, over time. Physiologically Based Kinetic (PBK) models are often employed to describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism, providing a means for quantitative in vitro to in vivo extrapolation (QIVIVE) researchgate.netacs.org. These models use mathematical equations based on physiological, exposure, and toxicokinetic parameters to predict the compound's behavior in vivo acs.org.
Despite the critical importance of these studies, specific detailed findings regarding the absorption and distribution of this compound in non-human models are not extensively documented in the readily available scientific literature. Therefore, no specific data tables for this compound's absorption and distribution can be presented here. General preclinical studies aim to establish pharmacokinetic-pharmacodynamic (PK/PD) relationships in animal models to facilitate scaling results to humans, which is a crucial element of preclinical drug development researchgate.net.
Metabolism Investigations
Metabolism investigations in non-human models are crucial for identifying the metabolic pathways of a compound and the enzymes involved, as well as characterizing any active or toxic metabolites. The liver is a major organ for drug metabolism, and understanding the extent of hepatic metabolism and predicting hepatic clearance are key aspects of these investigations researchgate.netnih.gov. Commonly used in vitro assays, such as substrate turnover in liver microsomes or primary hepatocytes, are often employed to measure intrinsic clearance researchgate.net. However, these in vitro systems can have limitations, including the rapid decrease in the activity of drug-metabolizing enzymes researchgate.net.
Similar to absorption and distribution, specific detailed findings on the metabolism of this compound in non-human models are not widely reported in the accessible scientific literature. Therefore, no specific data tables illustrating this compound's metabolic pathways or metabolite profiles can be provided. Preclinical metabolism studies in animals are essential for supporting human dose prediction and optimizing pharmacokinetic and pharmacodynamic properties researchgate.net. While rodent models are commonly used due to their practicality and cost-efficiency, it is important to acknowledge fundamental differences in physiological and biological processes for metabolism between rodents and humans nih.gov. For instance, cytochrome P450 (CYP) enzymes play an essential role in xenobiotic biotransformation, and differences in CYP-mediated drug metabolism between species, such as zebrafish and humans, have been observed researchgate.net.
Considerations for Advancing Preclinical Candidates
Advancing preclinical candidates involves a comprehensive evaluation of a compound's profile to determine its suitability for further development, including progression to clinical trials. Key considerations include:
Safety Profile Optimization : Before a therapeutic candidate moves forward, its safety profile must be considered and optimized. This process ideally begins during the selection of the intended target, by assessing the potential for on-target toxicity or exaggerated pharmacology nih.gov. On-target toxicity can manifest as an overly strong intended effect or an adverse response in a non-target tissue nih.gov.
Regulatory Expectations : Understanding the expectations of health authorities is crucial for projects aiming to reach clinical stages. Regulatory bodies, such as the Japanese Pharmaceuticals and Medical Devices Agency, issue guidelines for preclinical safety assessment of therapeutics nih.gov. Early engagement with regulatory bodies can provide beneficial input on trial preparedness nih.gov.
Translational Insights : The goal of preclinical studies is to generate data that can be reliably translated to human conditions. This involves conducting well-designed studies to establish pharmacokinetic-pharmacodynamic (PK/PD) relationships in animal models that allow for scaling results to humans researchgate.net. Physiologically based kinetic (PBK) modeling is essential for extrapolating in vitro data to relevant in vivo exposure scenarios and predicting human exposure researchgate.netacs.org.
Model Selection and Limitations : The choice of non-human models is critical. While animal models are widely used, their predictive power and the uncertainties associated with them are recognized researchgate.net. There can be significant differences in physiological and biological processes between animal models (e.g., rodents) and humans, which can impact the translation of findings nih.gov. Therefore, non-animal methods (NAMs), such as human cell-based in vitro studies combined with PBK modeling, are increasingly being explored to minimize species-dependent differences and reduce animal testing acs.org.
Biomarker Identification : Established biomarkers can facilitate comparisons across different models and aid in the interpretation of drug-related data researchgate.net.
Immunostimulatory Effects : Specific screening for immunostimulatory adverse effects is highly recommended in early preclinical stages to filter out potential proinflammatory candidates and prevent unexpected harmful effects in clinical development nih.gov.
These considerations collectively guide the decision-making process for advancing a preclinical candidate, ensuring that potential issues are identified and addressed early in the development pipeline.
Future Perspectives and Research Opportunities
Exploration of Undiscovered Natural Sources and Structural Diversity
As a naturally occurring alkaloid, Segoline A highlights the vast, underexplored biodiversity of marine environments as a source of novel bioactive compounds. ontosight.aiimcas.com Future research endeavors will likely intensify the bioprospecting of challenging or previously inaccessible marine habitats, such as deep-sea ecosystems, polar regions, and symbiotic relationships within marine organisms. The goal is to discover new natural sources that might yield this compound or structurally diverse analogs with potentially enhanced or novel therapeutic properties. This ongoing exploration is critical for expanding the chemical space of natural products and uncovering compounds with unique scaffolds that could serve as leads for drug discovery. ontosight.aiimcas.com
Advancements in Synthetic Methodologies for Complex Alkaloids
The complex chemical structure of this compound, characteristic of many marine alkaloids, poses challenges for large-scale isolation from natural sources, often resulting in limited yields. ontosight.aieuropa.eu Consequently, a significant future perspective involves advancements in synthetic methodologies. Research will focus on developing more efficient, sustainable, and scalable total or semi-synthetic routes for this compound and its derivatives. inrae.frnih.gov This includes exploring innovative chemical synthesis techniques, as well as biotechnological approaches such as biocatalysis and chemoenzymatic synthesis, which offer advantages in terms of efficiency, selectivity, and environmental sustainability. inrae.frnih.govnih.gov Overcoming production bottlenecks is crucial for ensuring a consistent and sufficient supply of this compound for preclinical and clinical investigations. inrae.fr
Identification of Novel Biological Targets and Therapeutic Applications
This compound has demonstrated potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities, suggesting its utility in treating infections, inflammatory disorders, and conditions associated with oxidative stress. ontosight.ai A critical future direction involves the precise identification and validation of its molecular targets within biological systems. ontosight.aipasteur.fr Elucidating the specific mechanisms of action through which this compound exerts its effects is paramount for rational drug design, optimization of its pharmacological profile, and successful translation into clinically relevant therapeutics. pasteur.frpitt.edu Further studies are also essential to thoroughly assess its efficacy, safety, and optimal delivery methods in various disease models. ontosight.ai
Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery
Collaborative Research Initiatives in Marine Chemical Biology
The complex and multidisciplinary nature of marine natural product discovery necessitates robust collaborative research initiatives. pitt.eduacs.orgnih.gov Future research on this compound will greatly benefit from enhanced collaboration among marine biologists, natural product chemists, pharmacologists, computational scientists, and biotechnologists. pitt.edunih.gov Such interdisciplinary partnerships foster a holistic approach, enabling the sharing of expertise, resources, and advanced infrastructure. These collaborations are vital for overcoming challenges in the discovery, isolation, structural elucidation, synthetic development, biological characterization, and eventual clinical translation of compounds like this compound. nih.govsec.govexcelra.com
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for identifying Segoline A in complex biological matrices?
- Answer: this compound identification requires coupling advanced separation techniques (e.g., HPLC or LC-MS) with spectroscopic methods such as NMR or high-resolution mass spectrometry (HRMS). Researchers should prioritize optimizing solvent systems and ionization parameters to reduce matrix interference . Validation steps, including spiked recovery experiments and comparison with synthetic standards, are critical to confirm identity .
Q. How can researchers determine the optimal synthesis conditions for this compound derivatives?
- Answer: Systematic optimization involves factorial design (e.g., response surface methodology) to evaluate variables like temperature, catalyst concentration, and reaction time. Kinetic studies should be conducted to monitor intermediate formation, with purity assessed via chromatographic methods (e.g., GC-MS). Detailed protocols must include error margins and reproducibility checks across multiple batches .
Q. What are the key considerations for structural characterization of this compound analogs?
- Answer: Combine X-ray crystallography for absolute configuration determination with computational modeling (DFT calculations) to validate stereochemical assignments. For amorphous compounds, use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals. Always cross-reference spectral data with literature databases to avoid misannotation .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across studies?
- Answer: Conduct meta-analyses to identify variables such as cell line specificity, assay endpoints, or compound stability. For example, discrepancies in IC50 values may arise from differences in incubation times or solvent carriers. Replicate experiments under standardized conditions (e.g., ISO guidelines) and perform statistical tests (e.g., ANOVA with post-hoc analysis) to isolate confounding factors .
Q. What experimental frameworks are suitable for elucidating this compound’s mechanism of action in heterogeneous biological systems?
- Answer: Employ multi-omics approaches (transcriptomics, proteomics) alongside CRISPR-Cas9 knockout models to map signaling pathways. Use isotopic labeling (e.g., 13C-Segoline A) to track metabolic incorporation. Validate findings with orthogonal assays, such as surface plasmon resonance (SPR) for binding affinity measurements .
Q. How can in vitro findings for this compound be reliably extrapolated to in vivo models?
- Answer: Design pharmacokinetic studies to assess bioavailability, tissue distribution, and metabolite profiling. Use physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships. Ensure in vitro assays (e.g., hepatocyte stability tests) align with in vivo parameters (e.g., plasma protein binding) .
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound analogs?
- Answer: Implement stringent quality control measures, including Z’-factor calculations to validate assay robustness. Use counter-screens to rule out false positives (e.g., fluorescence interference). Normalize data against reference compounds and apply machine learning algorithms (e.g., random forest) to prioritize hits with structural novelty .
Q. How do researchers reconcile divergent computational predictions and experimental results for this compound’s physicochemical properties?
- Answer: Cross-validate in silico models (e.g., QSAR, molecular docking) with experimental data via Bland-Altman plots. Investigate force field parameters or solvation models that may skew predictions. Publish raw computational data and workflows to enable peer validation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
